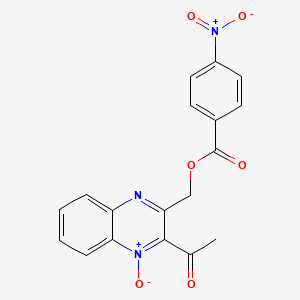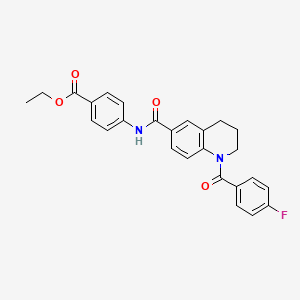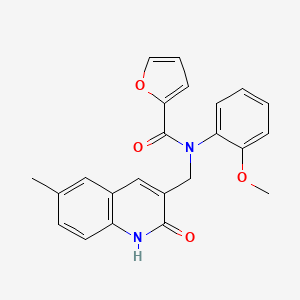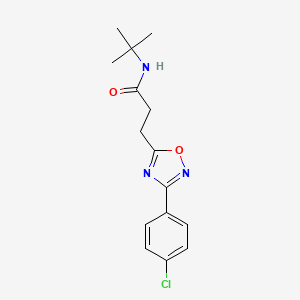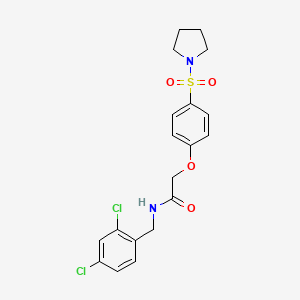
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. DBeQ has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to the proteasome and prevents its normal function, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation triggers a cellular stress response that ultimately leads to cell death in cancer cells and inflammation in immune cells.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and protect neurons from oxidative stress and inflammation. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for the proteasome, which allows researchers to study the role of protein degradation in various cellular processes. However, N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can also have off-target effects on other cellular pathways, which can complicate data interpretation. Additionally, the use of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in animal models can be limited by its poor solubility and bioavailability.
将来の方向性
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another area of research is the investigation of the role of the proteasome in various disease processes, including neurodegenerative diseases and autoimmune disorders. Additionally, the use of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide as a tool for studying protein degradation in cellular processes such as autophagy and endoplasmic reticulum stress is an area of active investigation.
合成法
The synthesis of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzyl alcohol with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the intermediate compound, which is then reacted with chloroacetyl chloride to form N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The purity of the final product can be confirmed by HPLC and NMR spectroscopy.
科学的研究の応用
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and colitis. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-cancer effects in models of breast cancer, prostate cancer, and glioblastoma. Additionally, N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-15-4-3-14(18(21)11-15)12-22-19(24)13-27-16-5-7-17(8-6-16)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGBWTMDKVTEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

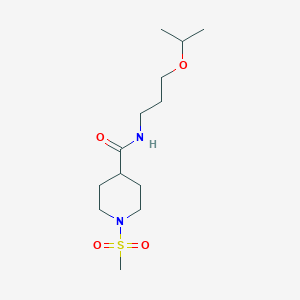
![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)

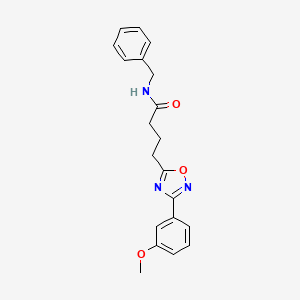
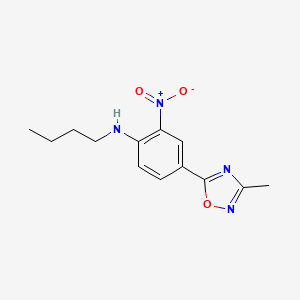

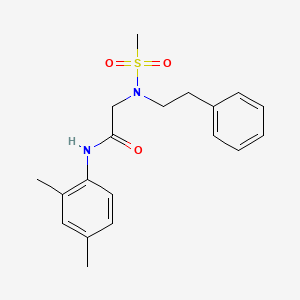
![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)

